molecular formula C8H13N3 B2900301 N4,N4-dimethylbenzene-1,2,4-triamine CAS No. 85545-58-0

N4,N4-dimethylbenzene-1,2,4-triamine

Cat. No. B2900301
CAS RN: 85545-58-0
M. Wt: 151.213
InChI Key: AEPYIICGYIUTCV-UHFFFAOYSA-N
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Description

N4,N4-dimethylbenzene-1,2,4-triamine is a chemical compound with the CAS Number: 85545-58-0 . It has a molecular weight of 151.21 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular formula of N4,N4-dimethylbenzene-1,2,4-triamine is C8H13N3 . The InChI code for this compound is 1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 .


Physical And Chemical Properties Analysis

N4,N4-dimethylbenzene-1,2,4-triamine is a powder . It has a molecular weight of 151.21 . The compound is stored at -70 degrees .

Safety and Hazards

N4,N4-dimethylbenzene-1,2,4-triamine is harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought .

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,2,4-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPYIICGYIUTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4-dimethylbenzene-1,2,4-triamine

CAS RN

85545-58-0
Record name N4,N4-dimethylbenzene-1,2,4-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-dimethylamino-2-nitroaniline (1.94 g, 10.7 mmol) in 4:1 ethyl acetate/methanol (200 ml) was treated with 5% palladium on carbon (1.12 g) and stirred under an atmosphere of hydrogen at room temperature for 20.5 h. The suspension was quickly filtered through celite, the residue washed with methanol and the combined filtrate and washings concentrated to give the crude 2-amino-4-(dimethylamino)aniline as a dark brown oil, which was used without further purification in the next step.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One
Name
ethyl acetate methanol
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 20 ml single-necked flask, introduce successively, under an argon atmosphere, 23 mg of N4,N4-dimethylbenzene-1,2,4-triamine, which can be obtained by catalytic hydrogenation of N4,N4-dimethyl-2-nitrobenzene-1,4-diamine in the presence of 10% palladium-on-charcoal under an initial hydrogen pressure of 5 bar at 20° C., 53 mg of (4-formyl-9H -fluoren-9(R,S)-yl)amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, prepared as in stage 6 of Example 234, and 24 mg of ferric chloride and 2 ml of dimethylformamide. After stirring for 3 h at 20° C., concentrate the solution under reduced pressure, and then take up the residue obtained in 4 ml of water. After draining of the insoluble material formed on a porous plate, washing with 2 ml of ethyl acetate and air-drying, in this way we obtain 41 mg of [4-(6-dimethylamino-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]-pyridine-4-carboxylic acid, in the form of a violet powder with the following characteristics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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